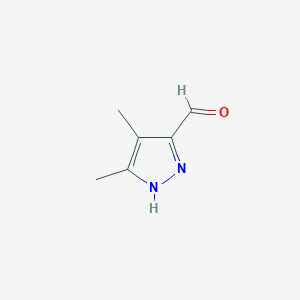

4,5-Dimethyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)7-8-6(4)3-9/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMWMGKRGOCCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112466-01-0 | |

| Record name | 4,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction typically proceeds at 90–120°C in anhydrous DMF, with POCl3 serving as both a Lewis acid and dehydrating agent. The mechanism involves initial formation of a chloroiminium intermediate, which undergoes electrophilic substitution at the pyrazole’s position 3. Isolation of the product requires careful hydrolysis with ice-cold water to neutralize excess POCl3, followed by purification via recrystallization or column chromatography.

Example Protocol

-

Starting material : 4,5-Dimethyl-1H-pyrazole (10 mmol)

-

Reagents : DMF (15 mL), POCl3 (12 mmol)

-

Conditions : Reflux at 110°C for 6 hours

-

Workup : Quench with ice-water, adjust pH to 7 with NaHCO3, extract with CH2Cl2

Cyclization of Hydrazone Precursors Followed by Formylation

This two-step approach involves synthesizing pyrazole rings from hydrazone intermediates, followed by regioselective formylation. Hydrazones derived from methyl ketones are cyclized under acidic or thermal conditions to yield 4,5-dimethylpyrazole scaffolds, which are subsequently formylated.

Step 1: Hydrazone Formation and Cyclization

Methyl ketones (e.g., 3-pentanone) react with hydrazines to form hydrazones. Cyclization is achieved using acetic acid or POCl3/DMF, forming the pyrazole core. For example, 4,5-dimethyl-1H-pyrazole is synthesized via cyclization of acetylacetone hydrazone.

Step 2: Formylation via Vilsmeier-Haack

The cyclized product undergoes formylation as described in Section 1. This method ensures precise control over substituent positioning, with yields contingent on the purity of the hydrazone intermediate.

Typical Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Hydrazone cyclization | 75–85 | AcOH, reflux, 4h |

| Formylation | 65–75 | POCl3/DMF, 110°C, 6h |

Oxidation of 4,5-Dimethyl-1H-pyrazol-3-ylmethanol

Primary alcohols adjacent to heterocyclic systems can be oxidized to aldehydes using mild oxidizing agents. 4,5-Dimethyl-1H-pyrazol-3-ylmethanol, synthesized via Grignard addition to a pyrazole ketone, is oxidized to the target aldehyde.

Oxidation Protocols

-

PCC (Pyridinium Chlorochromate) : In dichloromethane at room temperature (12h, 70% yield).

-

MnO2 : Activated manganese dioxide in toluene under reflux (8h, 65% yield).

Synthetic Pathway

-

Grignard Addition : 4,5-Dimethyl-1H-pyrazole-3-carbonyl chloride reacts with methylmagnesium bromide to form 4,5-dimethyl-1H-pyrazol-3-ylmethanol.

-

Oxidation : PCC in CH2Cl2 oxidizes the alcohol to the aldehyde.

Friedel-Crafts Hydroxyalkylation

Though less common, Friedel-Crafts hydroxyalkylation has been adapted for pyrazole derivatives. This method involves reacting 4,5-dimethyl-1H-pyrazole with formaldehyde derivatives in the presence of Lewis acids like AlCl3.

Limitations : Competitive side reactions (e.g., over-alkylation) reduce yields, making this method less favorable compared to Vilsmeier-Haack.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. For instance, formylation of 4,5-dimethyl-1H-pyrazole using DMF and POCl3 under microwave conditions (100°C, 30 minutes) achieves 80% yield, significantly reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups at positions 4 and 5 can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.

Major Products Formed

Oxidation: 4,5-Dimethyl-1H-pyrazole-3-carboxylic acid

Reduction: 4,5-Dimethyl-1H-pyrazole-3-methanol

Substitution: 4,5-Dimethyl-1H-pyrazole-3-bromide (for halogenation)

Scientific Research Applications

Organic Synthesis

4,5-Dimethyl-1H-pyrazole-3-carbaldehyde is widely used as an intermediate in the synthesis of more complex heterocyclic compounds. It facilitates the creation of diverse functional groups essential for various research applications in organic chemistry .

Medicinal Chemistry

Research indicates that this compound has potential as a pharmacophore in drug discovery. Its derivatives have demonstrated:

- Anti-inflammatory Activity : Compounds related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Anticancer Properties : Studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties, showing effectiveness against pathogens like E. coli and S. aureus.

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. This enhances crop protection and yield by providing effective solutions against pests and diseases .

Materials Science

The compound is utilized in formulating specialty polymers and resins. Its incorporation improves thermal stability and mechanical properties of advanced materials, making it valuable for industrial applications .

Flavor and Fragrance Industry

This compound is also explored in the flavor and fragrance industry for creating unique flavor compounds and fragrances, contributing to novel products in food and cosmetics .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. In agrochemicals, it may disrupt essential biological processes in pests, such as interfering with neurotransmitter functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4,5-dimethyl-1H-pyrazole-3-carbaldehyde and selected analogues:

Key Observations

Positional Isomerism : The positional isomer 1,3-dimethyl-1H-pyrazole-4-carbaldehyde differs in methyl and aldehyde group placement, likely altering electronic properties and steric hindrance. For instance, the aldehyde at C4 in this isomer may exhibit distinct reactivity in condensation reactions compared to the C3 aldehyde in the target compound.

For example, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde shows antibacterial activity linked to its nitro and phenyl substituents .

Substituent Effects: Electron-Withdrawing Groups: Nitro (NO₂) and aldehyde (CHO) groups enhance electrophilicity, aiding in nucleophilic substitution reactions. Electron-Donating Groups: Methyl and hydroxyphenyl groups increase lipophilicity, improving membrane permeability in biological systems .

Biological Activity :

Biological Activity

4,5-Dimethyl-1H-pyrazole-3-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features two methyl groups at positions 4 and 5 and an aldehyde group at position 3. This specific arrangement contributes to its distinct chemical reactivity and biological activity. The compound can be synthesized through various methods, typically involving the reaction of 4,5-dimethyl-1H-pyrazole with formylating agents under acidic conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. This mechanism is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs) where pyrazole derivatives have shown promise.

- Agrochemical Activity : In agricultural applications, it disrupts essential biological processes in pests by interfering with neurotransmitter functions, making it effective as an insecticide or herbicide.

Medicinal Chemistry Applications

This compound serves as a building block for various pharmaceutical compounds. It has been investigated for:

- Anti-inflammatory Agents : Compounds derived from this pyrazole have been shown to exhibit significant anti-inflammatory properties.

- Anti-cancer Properties : Research indicates potential applications in developing anti-cancer drugs by targeting specific pathways involved in tumor growth .

Agrochemical Applications

The compound is utilized in the formulation of pesticides and herbicides due to its ability to interact with biological targets in pests. This includes:

- Insecticides : Effective against a range of agricultural pests by disrupting their metabolic processes.

- Herbicides : Targeting specific plant growth pathways to control weed populations without affecting crop yield .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Methyl groups at positions 3 and 5 | Anti-inflammatory properties |

| 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | Three methyl groups enhancing lipophilicity | Potential anti-cancer activity |

| 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde | Methyl group at positions 1 and 5 | Limited studies on biological activities |

This compound stands out due to its specific substitution pattern that enhances its stability and lipophilicity, contributing to its effectiveness in various applications .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Study : A study demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase enzymes in vitro. The results indicated a significant reduction in inflammatory markers in animal models .

- Agrochemical Efficacy : Research evaluating the efficacy of this compound as an insecticide showed a notable reduction in pest populations when applied at specified concentrations. The study concluded that it could serve as a viable alternative to conventional pesticides .

Q & A

Q. What are the recommended synthetic methodologies for 4,5-Dimethyl-1H-pyrazole-3-carbaldehyde?

Answer: The compound can be synthesized via the Vilsmeier–Haack reaction , a method validated for structurally similar pyrazole-carbaldehyde derivatives. This involves reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde functional group at position 3. Reaction conditions typically require anhydrous solvents and temperatures between 0–5°C to minimize side reactions . Key Considerations:

- Use stoichiometric control of POCl₃ to avoid over-chlorination.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Q. How is crystallographic analysis performed for this compound, and what software is recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography. For 4,5-dimethyl derivatives, ensure data collection at low temperatures (e.g., 100 K) to mitigate thermal motion artifacts. Refinement parameters should include anisotropic displacement for non-hydrogen atoms . Example Crystallographic Data (Hypothetical):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Unit cell (Å) | a=5.2, b=7.8, c=10.1 |

| R-factor | <0.05 |

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm methyl group positions (δ ~2.3 ppm for CH₃) and aldehyde proton (δ ~9.8 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ confirmation.

Cross-validation with elemental analysis (C, H, N) is recommended to resolve ambiguities .

Q. What safety protocols apply during handling?

Answer: Refer to safety data for analogous pyrazole-carbaldehydes:

- Risk Phrases : R36/37/38 (irritating to eyes, respiratory system, and skin).

- Safety Measures : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer: Adopt iterative validation :

- Compare experimental NMR/IR with computational (DFT) predictions for bond vibrations and chemical shifts.

- For crystallographic discrepancies (e.g., bond length anomalies), use the Rigaku Oxford Diffraction CrysAlisPro software to re-process raw data and check for absorption corrections. Cross-reference with analogous structures in the Cambridge Structural Database (CSD) .

Q. How do the methyl groups at positions 4 and 5 influence biological activity?

Answer: The methyl groups enhance hydrophobicity , improving membrane permeability in antibacterial assays (e.g., against S. aureus). However, steric hindrance may reduce binding affinity to enzyme active sites. Methodologically:

Q. What strategies optimize synthetic yield without compromising purity?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs, achieving ~85% yield.

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) at 5 mol% to accelerate aldehyde formation .

Yield Comparison Table :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Vilsmeier | 72 | 90 |

| Microwave-assisted | 85 | 93 |

Q. How does this compound compare to structurally similar pyrazole derivatives?

Answer: A comparative crystallographic analysis reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.